Cas no 2680807-46-7 (6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid)
6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28293423
- 6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid
- 2680807-46-7
- 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid
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- Inchi: 1S/C18H23NO4/c20-15(21)18(11-5-10-17(13-18)8-4-9-17)19-16(22)23-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,19,22)(H,20,21)
- InChI Key: MORYNMXDFMFAOJ-UHFFFAOYSA-N
- SMILES: OC(C1(CCCC2(C1)CCC2)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 317.16270821g/mol
- Monoisotopic Mass: 317.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 75.6Ų
6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293423-1g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 1g |
$1429.0 | 2023-09-08 | ||
| Enamine | EN300-28293423-5g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 5g |
$4143.0 | 2023-09-08 | ||
| Enamine | EN300-28293423-10g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 10g |
$6144.0 | 2023-09-08 | ||
| Enamine | EN300-28293423-0.05g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-28293423-0.1g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
| Enamine | EN300-28293423-0.25g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28293423-0.5g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-28293423-1.0g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
| Enamine | EN300-28293423-2.5g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-28293423-5.0g |
6-{[(benzyloxy)carbonyl]amino}spiro[3.5]nonane-6-carboxylic acid |
2680807-46-7 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 |
6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid
Introduction to 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid (CAS No. 2680807-46-7)
6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid, identified by its CAS number 2680807-46-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of spirocyclic derivatives, which are known for their unique structural features and potential biological activities. The presence of both benzyloxy carbonyl and amino functional groups in its molecular structure suggests a high degree of versatility, making it a valuable intermediate in the synthesis of more complex molecules, particularly in drug development.
The spirocyclic core of 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid contributes to its distinct chemical properties, including steric hindrance and conformational flexibility. These characteristics are highly desirable in medicinal chemistry, where precise molecular architecture can significantly influence the efficacy and selectivity of pharmacological agents. Recent studies have highlighted the importance of spirocyclic compounds in the design of novel therapeutics, particularly those targeting neurological and inflammatory disorders.
In the realm of synthetic organic chemistry, 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid serves as a crucial building block for constructing more intricate scaffolds. The benzyloxy carbonyl group, in particular, is a well-recognized protecting group for amino functions, ensuring stability during synthetic transformations while allowing for selective deprotection under mild conditions. This feature makes the compound particularly useful in multi-step syntheses where controlled functionalization is essential.
Recent advancements in drug discovery have demonstrated the utility of spirocyclic compounds in modulating enzyme activity and receptor binding. For instance, derivatives of spiropyrrolidines and spirocyclohexanes have been explored for their potential in treating conditions such as epilepsy, pain syndromes, and neurodegenerative diseases. The structural motif present in 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid aligns with this trend, offering a promising scaffold for further derivatization and exploration.
The pharmacological profile of 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid has been the subject of several preclinical investigations. Researchers have been particularly interested in its potential as a precursor for designing molecules with enhanced binding affinity to biological targets. The compound’s ability to undergo further functionalization allows chemists to tailor its properties for specific applications, such as developing kinase inhibitors or G-protein coupled receptor (GPCR) modulators.
From a synthetic perspective, the preparation of 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid involves sophisticated methodologies that showcase the intersection of organic synthesis and medicinal chemistry. Key steps often include cyclization reactions to form the spirocyclic core, followed by selective introduction of the benzyloxy carbonyl and amino groups. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable routes to this compound, aligning with global efforts to minimize environmental impact.
The versatility of 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid extends beyond its role as an intermediate; it also serves as a model compound for studying reaction mechanisms and developing new synthetic strategies. Its unique structural features provide insights into how molecular architecture influences chemical reactivity, which is fundamental to advancing both academic research and industrial applications.
In conclusion, 6-{(benzyloxy)carbonylamino}spiro3.5nonane-6-carboxylic acid (CAS No. 2680807-46-7) represents a significant contribution to the pharmaceutical chemistry landscape. Its structural complexity, coupled with its synthetic utility, positions it as a valuable asset in drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new applications for spirocyclic compounds, compounds like this are poised to play an increasingly important role in the development of next-generation therapeutics.
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